Geographic Market Exclusivity of Nonaperone vs. Global Butyrophenone Analogs
Nonaperone possesses a unique geographic market status among butyrophenone antipsychotics. Unlike widely available analogs such as haloperidol (approved in the USA and globally) and benperidol (available in Europe), Nonaperone is approved for human use but is exclusively available in India [1]. This differentiates it from other regionally restricted compounds like bromperidol (available in Belgium, Germany, the Netherlands, and Italy) and timiperone (marketed in Japan) [1].
| Evidence Dimension | Geographic Market Availability |
|---|---|
| Target Compound Data | India (Exclusive) |
| Comparator Or Baseline | Haloperidol (Global), Benperidol (Europe), Bromperidol (Belgium, Germany, Netherlands, Italy), Timiperone (Japan) |
| Quantified Difference | Nonaperone is exclusively available in India, whereas comparators have broader or different regional availabilities. |
| Conditions | Regulatory approval and commercial market status as of 2019. |
Why This Matters
This directly impacts procurement strategy; sourcing Nonaperone requires engaging with the Indian pharmaceutical supply chain, unlike global analogs.
- [1] Table 1. Generic and trade names, approval status, and notes for butyrophenone antipsychotics. Journal of Pain Research, 2019. View Source
